molecular formula C9H14N4O2 B12957486 Nalpha-Acetyl-N-methylhistidinamide CAS No. 7226-63-3

Nalpha-Acetyl-N-methylhistidinamide

Cat. No.: B12957486
CAS No.: 7226-63-3
M. Wt: 210.23 g/mol
InChI Key: XWLRQKZOVSBKSE-UHFFFAOYSA-N
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Description

Nalpha-Acetyl-N-methylhistidinamide is an organic compound belonging to the class of N-acyl-alpha amino acids. These compounds are characterized by an alpha amino acid that bears an acyl group at its terminal nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Acetyl-N-methylhistidinamide typically involves the acetylation of histidine. This process can be achieved through the reaction of histidine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as enzymatic acetylation. This method utilizes specific N-acetyltransferases to catalyze the acetylation of histidine, providing a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Acetyl-N-methylhistidinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-methylhistidinamide and acetylated histidine derivatives .

Scientific Research Applications

Nalpha-Acetyl-N-methylhistidinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nalpha-Acetyl-N-methylhistidinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in acetylation and methylation processes, thereby influencing protein function and stability. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual modification (acetylation and methylation) of the histidine molecule. This dual modification imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLRQKZOVSBKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412357
Record name Nalpha-Acetyl-N-methylhistidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7226-63-3
Record name Nalpha-Acetyl-N-methylhistidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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